molecular formula C20H22N8 B15115777 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B15115777
M. Wt: 374.4 g/mol
InChI Key: MUAALLUETNGPMJ-UHFFFAOYSA-N
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Description

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a piperazine ring, all connected to a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved by cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate reagents.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with 2-methylpyrimidine under specific conditions to form the desired pyrimidine ring.

    Piperazine ring formation: The pyrimidine derivative is further reacted with piperazine to introduce the piperazine ring.

    Final coupling: The intermediate is then coupled with 3-cyanopyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Industry: It can be used in the synthesis of other complex organic molecules and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazol-4-amine: A simpler pyrazole derivative with similar structural features.

    2-Methylpyrimidine: A pyrimidine derivative that shares the pyrimidine ring structure.

    Piperazine: A common building block in organic synthesis with a similar piperazine ring.

Uniqueness

6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N8

Molecular Weight

374.4 g/mol

IUPAC Name

6-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C20H22N8/c1-14-10-15(2)28(25-14)20-11-19(23-16(3)24-20)27-8-6-26(7-9-27)18-5-4-17(12-21)13-22-18/h4-5,10-11,13H,6-9H2,1-3H3

InChI Key

MUAALLUETNGPMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=C(C=C4)C#N)C

Origin of Product

United States

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